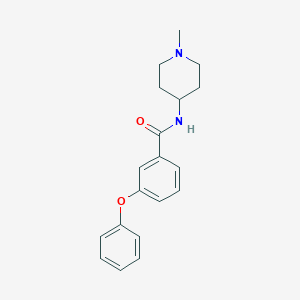
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. MPB is a selective antagonist for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival.
Wirkmechanismus
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide is a selective antagonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane and is involved in the regulation of calcium signaling, neurotransmitter release, and cell survival. This compound binds to the sigma-1 receptor and inhibits its activity, which results in the modulation of the aforementioned cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes. It has been shown to modulate calcium signaling, which is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell survival. This compound has also been shown to modulate neurotransmitter release, which is involved in the regulation of various physiological processes, including mood, cognition, and behavior. Additionally, this compound has been shown to modulate cell survival, which is involved in various pathological conditions, including neurodegenerative diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist for the sigma-1 receptor, which allows for the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions. Additionally, this compound has been shown to be stable in various experimental conditions, which allows for its use in various in vitro and in vivo experiments. One limitation is that this compound has a relatively low affinity for the sigma-1 receptor, which may limit its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the investigation of N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide. One direction is the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases and cancer. Additionally, the development of more potent and selective sigma-1 receptor antagonists may lead to the development of more effective pharmacological tools for the investigation of the sigma-1 receptor.
Synthesemethoden
The synthesis of N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide has been used as a pharmacological tool in various scientific research studies. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has been used to investigate the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, depression, and addiction.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21-12-10-16(11-13-21)20-19(22)15-6-5-9-18(14-15)23-17-7-3-2-4-8-17/h2-9,14,16H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZJJVUCWIOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)

![N-{3-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5326582.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5326588.png)
![4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5326590.png)

![1'-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5326596.png)
![2,4-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5326597.png)
![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5326613.png)